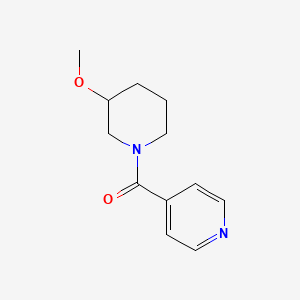
4-(3-Methoxypiperidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-(3-Methoxypiperidine-1-carbonyl)pyridine” were not found, it’s worth noting that pyrrolidine rings, which are similar to piperidine rings, can be synthesized from different cyclic or acyclic precursors . Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, is another synthetic strategy .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring attached to a methoxypiperidine carbonyl group. The structure of similar compounds, such as pyrrolidine, is influenced by factors like steric factors and the spatial orientation of substituents .Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
Pyridine derivatives, including compounds similar to "4-(3-Methoxypiperidine-1-carbonyl)pyridine," have been extensively studied for their coordination chemistry. The preparation procedures and properties of such organic compounds and their complex compounds are of significant interest. These studies summarize spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This research avenue suggests potential interest in investigating unknown analogues of pyridine derivatives, including the specific compound (Boča, Jameson, & Linert, 2011).
Heterocyclic Aromatic Compound Metabolism
Research into the microbial metabolism of pyridine derivatives under aerobic and anaerobic conditions has shown that these compounds undergo biotransformation through various pathways. This highlights the environmental and biotechnological relevance of pyridine derivatives, suggesting their potential applications in bioremediation and as subjects in studies of microbial degradation processes (Kaiser, Feng, & Bollag, 1996).
Medicinal and Pharmaceutical Applications
Pyridine cores, akin to "this compound," serve as key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research on pyranopyrimidine scaffolds, which share structural similarities with pyridine derivatives, emphasizes their wide applicability and the intensive investigation into their synthesis through diverse catalysts. This suggests the potential of such compounds in drug development and the synthesis of biologically active molecules (Parmar, Vala, & Patel, 2023).
Analytical Chemistry and Chemosensing Applications
Pyridine derivatives play an essential role in chemosensing applications, demonstrating a high affinity for various ions and neutral species. This suggests their utility in designing highly effective chemosensors for detecting different species in various samples, highlighting the chemical versatility and applicability of pyridine-based compounds in analytical chemistry (Abu-Taweel et al., 2022).
Direcciones Futuras
While specific future directions for “4-(3-Methoxypiperidine-1-carbonyl)pyridine” were not found in the search results, it’s worth noting that there is ongoing research into similar compounds. For instance, there is interest in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
(3-methoxypiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-3-2-8-14(9-11)12(15)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXPZVWVDIFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

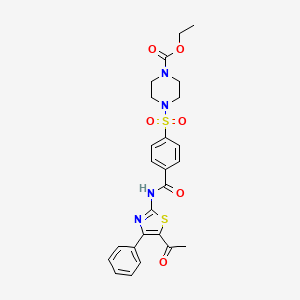

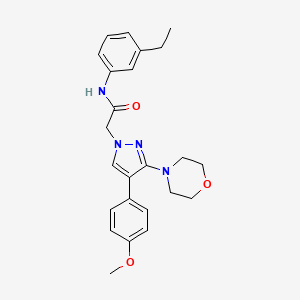


![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2633273.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2633274.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)
![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)
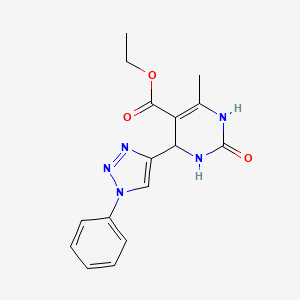
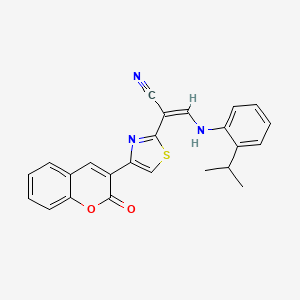
![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)
![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
